methanesulfonic acid;palladium;2-phenylaniline
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Overview
Description
Methanesulfonic acid;palladium;2-phenylaniline is a complex compound that combines methanesulfonic acid, palladium, and 2-phenylaniline. Methanesulfonic acid is a strong acid with the chemical formula CH₃SO₃H, known for its high solubility in water and organic solvents. Palladium is a transition metal widely used in catalysis, while 2-phenylaniline is an organic compound with applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;palladium;2-phenylaniline typically involves the reaction of palladium precursors with methanesulfonic acid and 2-phenylaniline. One common method involves the use of palladium acetate as a precursor, which reacts with methanesulfonic acid and 2-phenylaniline under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;palladium;2-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of palladium.
Reduction: Reduction reactions can convert palladium to its lower oxidation states.
Substitution: The compound can participate in substitution reactions, where ligands around the palladium center are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(II) or palladium(IV) complexes, while substitution reactions can produce a variety of palladium-ligand complexes .
Scientific Research Applications
Methanesulfonic acid;palladium;2-phenylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methanesulfonic acid;palladium;2-phenylaniline involves the coordination of palladium with methanesulfonic acid and 2-phenylaniline. This coordination facilitates various catalytic processes by stabilizing the palladium center and enhancing its reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid;palladium;2-phenylaniline;tritert-butylphosphane: Similar in structure but includes an additional phosphane ligand.
This compound;diadamantyl-n-butylphosphino: Another variant with different phosphine ligands.
Uniqueness
This compound is unique due to its specific combination of ligands, which provides distinct catalytic properties and reactivity compared to other palladium complexes. Its high solubility and stability make it particularly useful in various chemical and industrial applications .
Properties
Molecular Formula |
C26H28N2O6Pd2S2-2 |
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Molecular Weight |
741.5 g/mol |
IUPAC Name |
methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/2C12H10N.2CH4O3S.2Pd/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;;/h2*1-6,8-9H,13H2;2*1H3,(H,2,3,4);;/q2*-1;;;; |
InChI Key |
WAKZDFHMTWYHRI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd].[Pd] |
Origin of Product |
United States |
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